molecular formula C24H51N3O18 B1228315 N-Acetylglucosamine trimer CAS No. 30664-10-9

N-Acetylglucosamine trimer

Cat. No.: B1228315
CAS No.: 30664-10-9
M. Wt: 669.7 g/mol
InChI Key: KJEWREAVVXCNFZ-BAGIXUKZSA-N
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Description

The N-Acetylglucosamine trimer is a defined oligosaccharide essential for investigating protein glycosylation and cell wall biosynthesis processes. This compound is particularly valuable in structural biology studies; for instance, research on adenovirus fiber proteins indicates that O-linked N-acetylglucosamine (GlcNAc) monosaccharides can be buried within protein trimers, affecting their accessibility and function . This makes the trimer a critical tool for probing the structure and assembly of viral capsids. In bacteriology, the this compound serves as a key model for understanding the molecular machinery of Gram-positive bacterial cell wall construction. Studies on Streptococcus pyogenes show that polyrhamnose backbones of the Lancefield group A carbohydrate are decorated with GlcNAc side chains, a process vital for the bacterium's cell envelope integrity and virulence . The biosynthesis of this structure involves specific glycosyltransferases that utilize lipid-linked GlcNAc intermediates, highlighting the trimer's relevance for exploring pathways that could be targeted by novel antimicrobials . Furthermore, the study of O-GlcNAcylation—a dynamic post-translational modification involving the attachment of a single GlcNAc to serine/threonine residues—is crucial for understanding cellular signaling, nutrient sensing, and transcription in immune cell lineages and other systems . The this compound provides a more complex substrate to investigate the enzymes and mechanisms regulating these intricate processes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30664-10-9

Molecular Formula

C24H51N3O18

Molecular Weight

669.7 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide

InChI

InChI=1S/3C8H17NO6/c3*1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h3*5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t3*5-,6+,7+,8+/m000/s1

InChI Key

KJEWREAVVXCNFZ-BAGIXUKZSA-N

SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O.CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O.CC(=O)NC(CO)C(C(C(CO)O)O)O

Related CAS

4271-28-7 (Parent)

Synonyms

(NAG)3
2-acetamido-2-deoxy-D-glucitol
2-acetamido-2-deoxyglucitol
N-acetylglucosamine trimer
N-acetylglucosaminitol
N-acetylglucosaminitol hexamer
N-acetylglucosaminitol trime

Origin of Product

United States

Synthetic Methodologies and Biosynthesis of N Acetylglucosamine Trimer

Enzymatic Production Strategies

Enzymatic methods for producing N-acetylglucosamine trimer primarily involve the controlled hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine. This process utilizes a range of chitinolytic enzymes with varying specificities.

Chitinases are glycoside hydrolases that catalyze the degradation of chitin. The product profile of this hydrolysis, particularly the yield of the trimer, is highly dependent on the type of chitinase used, its mode of action, and the reaction conditions.

Endochitinases (EC 3.2.1.14) play a crucial role in the initial breakdown of the chitin polymer. These enzymes cleave chitin randomly at internal sites, which leads to the formation of soluble, low molecular weight chitooligosaccharides, including trimers, tetramers, and dimers nih.govnih.gov. The substrate-binding cleft of fungal chitinases, for example, can typically accommodate at least five sugar units, with the cleavage occurring between the -1 and +1 positions nih.gov. The specificity of an endochitinase determines the predominant oligomer size in the resulting hydrolysate.

Some endochitinases have shown a particular propensity for producing chitotriose. For instance, an extracellular chitinase from Bacillus sp. WY22 has been identified to form chitotriose as its major product from the hydrolysis of colloidal and glycol chitin nih.govscispace.com. This specificity presents a significant potential for the targeted enzymatic production of this compound scispace.com. Similarly, the endo-chitinase Chit33 from Trichoderma harzianum produces a mixture of chitooligosaccharides, with the profile of these products being dependent on the chitinolytic material used as a substrate nih.gov. When colloidal chitin is used, N,N′,N″-tri-acetyl-glucosamine ((GlcNAc)3) is among the products generated nih.gov.

The hydrolysis of N-acetyl-chitooligosaccharides of varying lengths by a thermophilic chitinase from Paenibacillus thermoaerophilus demonstrated that trimers (G3) were digested into monomers (G1) and dimers (G2), while pentamers (G5) and hexamers (G6) were degraded to G1 and G2 researchgate.net. In contrast, the hydrolysis of colloidal chitin by the same enzyme yielded a mixture of dimers, trimers, and tetramers researchgate.net. A chitinase from Trichoderma gamsii R1, when acting on colloidal chitin, produced a hydrolysate that mainly included N-acetylglucosamine, chitobiose, and chitotriose mdpi.com.

Endochitinase Specificity in this compound Production

Enzyme SourceSubstrateMajor Products
Bacillus sp. WY22Colloidal Chitin, Glycol ChitinChitotriose nih.govscispace.com
Trichoderma harzianum (Chit33)Colloidal Chitin(GlcNAc)4 and other chitooligosaccharides including trimers nih.gov
Paenibacillus thermoaerophilus TC22-2bColloidal ChitinChitobiose, Chitotriose, Chitotetraose researchgate.net
Trichoderma gamsii R1Colloidal ChitinN-acetylglucosamine, Chitobiose, Chitotriose mdpi.com

The combined action of different chitinases can lead to an increased yield of specific oligomers. For example, reactions containing both ChiB and ChiC chitinases from Serratia marcescens showed a significant increase in the formation of this compound and dimer, with a corresponding decrease in monomer formation, compared to reactions with either enzyme alone nih.gov. This suggests that these enzymes act on different sites of the chitin polymer, and their combined activity leads to a more efficient degradation and a different product profile nih.gov. The potentiation of these synergistic activities by chitobiase can further modify the final product distribution nih.gov. The complete hydrolysis of chitin to its monomer, N-acetylglucosamine, requires the concerted action of endochitinases, exochitinases, and N-acetylglucosaminidases (chitobiases) nih.govfrontiersin.org. By controlling the enzyme cocktail and reaction time, it is possible to favor the accumulation of intermediate products like the trimer.

Synergistic Effects of Chitinolytic Enzymes

Enzyme CombinationSubstrateObserved Effect on Trimer Production
ChiB and ChiC from Serratia marcescensColloidal ChitinSignificantly increased formation of this compound and dimer nih.gov
Endochitinase, Exochitinase, and ChitobiaseChitinComplete hydrolysis to monomer; control of enzyme ratios can modulate oligomer accumulation nih.gov

Chitin deacetylases (CDAs) are enzymes that catalyze the hydrolysis of the N-acetamido group in chitin and its oligomers, converting N-acetylglucosamine residues to glucosamine residues mdpi.com. This action results in the formation of chitosan and partially acetylated chitooligosaccharides nih.govfrontiersin.org. The primary role of CDAs is therefore to modify the acetylation pattern of chitin and its derivatives.

For the production of fully N-acetylated glucosamine trimer, the activity of chitin deacetylases is generally undesirable as it would lead to a mixed or fully deacetylated product. However, in some biotechnological applications, CDAs are used in the reverse reaction to N-acetylate glucosamine oligomers, which can yield defined partially acetylated products acs.org. The regioselectivity of the CDA determines which units are acetylated acs.org. To ensure the production of a purely this compound through chitin hydrolysis, the starting chitin material should be fully acetylated, and the enzymatic process should be free of chitin deacetylase activity. In nature, CDAs are often involved in tandem with chitin synthases in the biosynthesis of chitosan in fungal cell walls mdpi.comsemanticscholar.org.

The biosynthesis of this compound as a discrete molecule is not a well-defined pathway in most organisms. Instead, it is typically a product of the enzymatic degradation of chitin. The biosynthesis of chitin itself, however, is a highly conserved process in organisms that produce it, such as fungi and insects mdpi.com.

The pathway begins with glucose, which is converted through several steps to uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This activated sugar is the direct precursor for chitin synthesis encyclopedia.pub. The key enzyme in this final step is chitin synthase, which polymerizes UDP-GlcNAc into long chains of poly-β-(1,4)-N-acetylglucosamine encyclopedia.pub. In fungi, this process is crucial for cell wall formation mdpi.com. The subsequent action of endogenous chitinases during cell wall remodeling or autolysis can then lead to the release of chitooligosaccharides, including the trimer.

Metabolic engineering of microorganisms offers a promising alternative for the production of well-defined chitooligosaccharides, including the this compound nih.gov. By genetically modifying microbial hosts such as Escherichia coli or Bacillus subtilis, it is possible to introduce and optimize pathways for the synthesis of these compounds nih.gov.

Current metabolic engineering strategies for chitooligosaccharide production primarily focus on the de novo synthesis from simple carbon sources like glucose. This involves the overexpression of genes encoding enzymes in the UDP-GlcNAc biosynthetic pathway to increase the pool of this precursor. Subsequently, a chitin synthase is expressed to polymerize UDP-GlcNAc into chitin oligomers of a specific length. The co-expression of specific endochitinases could then theoretically be used to control the size of the final product, favoring the trimer. While the production of chitooligosaccharides in general has been a target of metabolic engineering, specific strategies to maximize the yield of the trimer are still an emerging area of research.

Chitinase-Mediated Hydrolysis of Chitin

Chemical Synthesis and Derivatization

Chemical approaches to this compound offer the potential for large-scale production and the introduction of specific modifications. These methods primarily involve the breakdown of larger polysaccharides or the stepwise assembly from monomeric units.

Controlled Hydrolysis of Chitin and Chitosan

The most common method for producing this compound is through the controlled hydrolysis of chitin, a polymer of N-acetylglucosamine, and its deacetylated derivative, chitosan. mdpi.com This process involves breaking the β-(1,4)-glycosidic bonds that link the monosaccharide units. Achieving a high yield of the trimer requires careful control over reaction conditions to prevent complete depolymerization to the monomer or the formation of a wide range of oligomer sizes.

Acid hydrolysis, typically using strong acids like hydrochloric acid, is a widely used chemical method. nih.gov The concentration of the acid, temperature, and reaction time are critical parameters that must be optimized to favor the formation of trimers. For instance, partial hydrolysis of chitosan with hydrochloric acid can yield a mixture of chitooligosaccharides, from which the trimer can be separated chromatographically. nih.gov However, chemical hydrolysis can be harsh, leading to side reactions and the generation of waste.

Enzymatic hydrolysis presents a milder and more specific alternative. Chitinases, a class of enzymes that hydrolyze chitin, can be employed to break down the polymer into smaller oligosaccharides. mdpi.com By selecting chitinases with specific endo- or exo-lytic activities and controlling the reaction time, the production of chitotriose can be enhanced. For example, the hydrolysis of colloidal chitin with chitinase from Trichoderma harzianum has been shown to yield a mixture of N-acetyl-chitobiose, N-acetyl-glucosamine, and N-acetyl-chitotriose. mdpi.com

Hydrolysis MethodSubstrateKey ParametersTypical ProductsReference
Acid HydrolysisChitosanAcid concentration, Temperature, TimeMixture of chitooligosaccharides (DP 1-7) nih.gov
Enzymatic HydrolysisColloidal ChitinEnzyme source (e.g., Trichoderma harzianum), pH, Temperature, TimeN-acetyl-chitobiose, N-acetyl-glucosamine, N-acetyl-chitotriose mdpi.com

Oligomerization and Polymerization Techniques

While hydrolysis of natural polymers is a top-down approach, the bottom-up synthesis of this compound through oligomerization offers precise control over the final product's structure. These methods typically involve the sequential addition of protected N-acetylglucosamine monomers.

Automated glycan assembly (AGA) has emerged as a powerful tool for the synthesis of well-defined chitooligosaccharides, including the trimer. nih.govmpg.de This technique utilizes monosaccharide building blocks with appropriate protecting groups that are sequentially coupled on a solid support. This allows for the precise control of the chain length and the pattern of acetylation, enabling the synthesis of pure this compound. nih.govmpg.de

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical methods. For instance, engineered glycoside hydrolases can be used to catalyze the transglycosylation reaction, where a donor sugar is transferred to an acceptor molecule. This approach has been successfully used to synthesize chitooligomers.

It is important to note that polymerization techniques are generally aimed at producing high molecular weight polymers of N-acetylglucosamine and are not typically employed for the controlled synthesis of a specific short oligomer like the trimer.

Site-Specific Functionalization and Derivatization Strategies

The biological activity of this compound can be modulated and enhanced through site-specific functionalization and derivatization. The trimer possesses several hydroxyl groups and an N-acetyl group on each monosaccharide unit, which can be chemically modified.

Due to the presence of multiple reactive hydroxyl groups, site-selective modification of chitooligosaccharides can be challenging. researchgate.net However, various strategies have been developed to achieve this. These methods often involve the use of protecting groups to temporarily block certain hydroxyl groups while others are modified. researchgate.net For example, regioselective acylation, alkylation, and sulfation can be achieved by carefully choosing reaction conditions and reagents. sciopen.com

The primary amino groups in partially deacetylated chitooligosaccharides are also readily available for derivatization through reactions such as acylation, alkylation, and carboxylation. sciopen.com Furthermore, the reducing end of the trimer can be specifically modified.

The development of catalyst-controlled reactions has provided new avenues for the site-selective functionalization of carbohydrates. researchgate.net These methods offer the potential to introduce a wide range of functional groups at specific positions on the this compound, opening up possibilities for creating novel derivatives with tailored biological properties.

Functional GroupDerivatization ReactionPotential ApplicationReference
Hydroxyl GroupsAcylation, Alkylation, SulfationAltered solubility and bioactivity researchgate.netsciopen.com
Amino Groups (in partially deacetylated trimers)Acylation, Alkylation, CarboxylationIntroduction of new functionalities sciopen.com
Reducing EndGlycosylation, Reduction, OxidationConjugation to other molecules

Advanced Analytical and Characterization Methodologies for N Acetylglucosamine Trimer

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of N-Acetylglucosamine trimer from complex mixtures, such as chitin (B13524) hydrolysates. The separation is typically based on the differential partitioning of the oligomers between a stationary phase and a mobile phase, exploiting differences in polarity, size, or charge.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of N-acetyl-chito-oligosaccharides (NACOs), including the trimer. The technique offers high resolution and sensitivity. Amine-bonded silica (B1680970) columns, such as LiChrospher NH2, are frequently employed for this purpose. jfda-online.comresearchgate.net The separation mechanism relies on normal-phase chromatography, where polar analytes like oligosaccharides are retained on the polar stationary phase.

Elution is typically achieved using a mobile phase consisting of acetonitrile (B52724) and water. The retention time of the oligosaccharides is highly dependent on the water content in the mobile phase; a higher water content reduces retention. jfda-online.com For optimal separation of a mixture of NACOs with varying degrees of polymerization (DP), a gradient elution is often preferred. For instance, a linear gradient where the acetonitrile-to-water ratio is decreased over time allows for the efficient separation of oligomers from DP1 to DP6 and beyond. jfda-online.com Detection is commonly performed using a UV detector at a low wavelength, around 205-210 nm, where the N-acetyl group exhibits absorbance. jfda-online.comtandfonline.com Research has shown a linear relationship between the natural logarithm of the retention time and the DP of the NACOs, which can be used to predict the elution time for larger oligomers. jfda-online.com

Table 1: HPLC Separation of this compound Under Various Conditions

Eluent (Acetonitrile/Water, v/v) Column Type Flow Rate (mL/min) Detection (UV) Elution Time for (GlcNAc)₃ (min)
80/20 LiChrospher 100 NH₂ (5 µm) 1.0 205 nm 32.95
75/25 LiChrospher 100 NH₂ (5 µm) 1.0 205 nm 12.00
70/30 LiChrospher 100 NH₂ (5 µm) 1.0 205 nm 9.21
Gradient (80/20 to 60/40 in 60 min) LiChrospher 100 NH₂ (5 µm) 1.0 205 nm 16.90

Data sourced from Chang et al. (2000). jfda-online.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another high-resolution separation technique, but its application to oligosaccharides like the this compound is contingent upon chemical derivatization. Due to their high polarity and low volatility, oligosaccharides cannot be analyzed directly by GC. nih.govnih.gov A derivatization step is required to convert the polar hydroxyl and amine groups into volatile ethers or esters.

Common derivatization procedures include methylation analysis or trimethylsilylation (TMS). acs.orgnih.gov For instance, permethylation followed by acid hydrolysis, reduction, and peracetylation can be used to analyze the glycosidic linkages. nih.gov Another approach involves a two-step derivatization with ethoximation followed by trimethylsilylation. nih.gov However, this process can be complex, often resulting in multiple derivative products for a single carbohydrate due to incomplete reactions, which complicates the resulting chromatogram. nih.govacs.org Furthermore, the high temperatures used in the GC injector can cause thermal degradation of the derivatized sugars, leading to the formation of artifacts and compromising accurate quantification. acs.org To circumvent this, techniques like cool-on-column injection can be utilized. acs.org When coupled with mass spectrometry (GC-MS), this method can provide detailed structural information and sensitive quantification. rasayanjournal.co.inresearchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. waters.comijirmps.org This technique is particularly useful for the preparative separation of oligosaccharide mixtures into fractions based on their degree of polymerization. acs.orgnih.govnih.gov A column packed with a porous gel is used, and as the sample mixture passes through, smaller molecules can enter the pores, resulting in a longer path and later elution. Larger molecules are excluded from the pores and elute more quickly.

GPC is often the initial step in a multi-stage purification process. For example, a crude mixture of chitooligosaccharides can be separated by GPC to yield fractions containing dimers, trimers, tetramers, and so on. nih.gov These fractions can then be subjected to further purification and analysis by a higher-resolution technique like HPLC. nih.gov The choice of GPC column material is critical and depends on the solvent system. While many oligosaccharides are water-soluble, requiring aqueous GPC columns, chemical modification can be used to make them soluble in organic solvents, allowing for separation on columns like those packed with polystyrene-divinylbenzene. waters.comjai.co.jplcms.cz

Spectroscopic and Spectrometric Characterization

Following separation, various spectroscopic and spectrometric methods are employed to confirm the identity, structure, and conformation of the this compound.

Mass Spectrometry (MS/MS, TOF-MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of chitooligosaccharides, providing information on molecular weight, degree of polymerization, and sequence. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF-MS) and Electrospray Ionization MS (ESI-MS) are widely used. mdpi.comnih.gov

MALDI-TOF-MS allows for the rapid determination of the molecular weights of the oligomers present in a mixture, revealing the distribution of different chain lengths. researchgate.net For detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific ion corresponding to the protonated or sodiated trimer is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharide units. acs.orgnih.gov For example, the fragmentation of partially acetylated trimers can reveal the position of the deacetylated units. mdpi.com

ESI-MS is often coupled with liquid chromatography (HPLC-ESI-MS) to provide separation and mass analysis simultaneously. nih.govmdpi.com This combination is powerful for analyzing complex mixtures and quantifying specific oligomers. For accurate quantification, stable isotope-labeled internal standards can be used to correct for variations in sample preparation and analysis. nih.govnih.gov Time-of-Flight (TOF) analyzers are valued for their high mass accuracy, while tandem MS (e.g., triple quadrupole) offers high selectivity and sensitivity for quantification through selected reaction monitoring (SRM). nih.govnih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

Technique Ionization Method Analyzer(s) Key Information Provided
MALDI-TOF-MS MALDI Time-of-Flight Molecular weight distribution, Degree of Polymerization
HPLC-ESI-MS ESI Quadrupole, Ion Trap, TOF Separation and identification of isomers, Quantification
GC-MS/MS Electron Ionization (EI) Triple Quadrupole Quantification of derivatized trimer, structural fragments
MALDI-PSD-MS MALDI Time-of-Flight Structural sequencing via post-source decay fragmentation

This table summarizes common MS configurations and their applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure and conformation of the this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used.

¹H NMR spectra provide information on the number and environment of protons in the molecule. nih.gov The chemical shifts of the anomeric protons (H-1) are particularly informative. Distinct signals for the α and β anomers at the reducing end, as well as for the internal glycosidic linkages, can be identified. researchgate.net The signals for the N-acetyl methyl protons (around 2.0 ppm) are also characteristic and can be used for quantification. nih.govmdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton. nih.govunand.ac.id The chemical shifts of the anomeric carbons (C-1) and the carbons involved in the glycosidic linkage (e.g., C-4) are crucial for confirming the β-(1→4) linkage that connects the N-Acetylglucosamine units. mdpi.commdpi.com Comparing the spectra of the trimer to the monomer and dimer helps in assigning the signals corresponding to the non-reducing end, the internal unit, and the reducing end. The chemical structure and linkage mode of the trimer can be unequivocally confirmed through these analyses. mdpi.comsemanticscholar.org

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for Chitooligosaccharides in D₂O

Atom N-Acetylglucosamine (Monomer) Chitobiose (Dimer) Chitooligosaccharide (General)
¹H NMR
H-1 (GlcN) - - 4.92
H-2 (GlcN) - - 3.06
H-3 to H-6 - - 3.60-3.79
Acetyl Protons 2.09 2.09 2.09
¹³C NMR
C-1 97.50 97.50 97.50
C-2 55.68 55.68 55.68
C-3 77.21 77.21 77.21
C-4 74.77 74.77 74.77
C-5 69.99 69.99 69.99
C-6 59.90 59.90 59.90
C-7 (Carbonyl) 179.15 179.15 179.15
C-8 (Methyl) 21.84 21.84 21.84

Data compiled from Singh et al. (2023) and Characterization of Different Salt Forms of Chitooligosaccharides (2021). mdpi.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for the qualitative analysis of this compound, allowing for the identification of its key functional groups. The infrared spectrum of the trimer is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds. While the spectrum represents the molecule as a whole, it is dominated by the characteristic absorptions of the repeating N-acetylglucosamine (GlcNAc) monomer units.

The analysis of the FT-IR spectrum reveals the presence of hydroxyl (-OH), amine (N-H), and alkyl (C-H) stretching vibrations in the higher wavenumber region (2800-3600 cm⁻¹). The broad band typically observed between 3500 cm⁻¹ and 3300 cm⁻¹ is indicative of the O-H stretching vibrations involved in the extensive hydrogen-bonding network of the oligosaccharide. The amide group, central to the identity of GlcNAc, gives rise to two prominent and diagnostically important bands: the Amide I band (around 1650 cm⁻¹) and the Amide II band (around 1550 cm⁻¹). The Amide I band originates primarily from the C=O stretching vibration, while the Amide II band is a result of the N-H bending and C-N stretching vibrations. nih.gov The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands, including those from C-O-C stretching of the glycosidic linkages and the pyranose ring, which provides a unique pattern for the compound. vscht.cz

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentReference
~3450 - 3250O-H and N-H stretchingHydroxyl and Amide groups scirp.org
~2960 - 2850C-H stretchingMethylene and Methyl groups vscht.cz
~1655 - 1630C=O stretchingAmide I vscht.cz
~1560 - 1540N-H bending, C-N stretchingAmide II nih.gov
~1375C-H bendingMethyl group acs.org
~1160 - 1030C-O-C and C-O stretchingGlycosidic linkage and pyranose ring acs.org

Biophysical and Structural Analysis

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the most powerful and definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline form. For this compound, also known as tri-N-acetylchitotriose, single-crystal XRD provides unambiguous data on bond lengths, bond angles, and the detailed conformation of the molecule, including the stereochemistry of the glycosidic linkages and the pucker of the individual pyranose rings. acs.org

While obtaining suitable single crystals of the free oligosaccharide can be challenging, its structure has been successfully determined at high resolution through co-crystallization with various carbohydrate-binding proteins, such as lectins and lysozyme (B549824). rcsb.orgebi.ac.uk These studies are particularly insightful as they reveal the bioactive conformation of the trimer when interacting with a biological receptor. For instance, the crystal structure of the this compound in complex with Urtica dioica agglutinin (stinging nettle lectin) has been solved to a resolution of 1.9 Å. rcsb.orgnih.gov The crystallographic data from such a complex provides a detailed picture of the trimer's shape, including the conformation of the three GlcNAc residues and the torsion angles (φ and ψ) that define the geometry of the two β(1→4) glycosidic bonds. rcsb.org This information is critical for understanding the structural basis of its biological activity and for computational modeling studies. nih.gov

Table 2: Example Crystallographic Data for this compound in a Protein Complex

ParameterValue
PDB Entry1EHH rcsb.orgnih.govwwpdb.org
TitleCrystal Structure of Urtica Dioica Agglutinin Isolectin VI Complex with Tri-N-Acetylchitotriose rcsb.orgnih.govwwpdb.org
Experimental MethodX-ray Diffraction nih.gov
Resolution1.90 Å nih.gov
R-Value Free0.231
R-Value Work0.198

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. genesilico.pl It is an essential tool for investigating the solution conformation and secondary structure of oligosaccharides like the this compound. nih.gov Since the trimer is a chiral molecule, it is CD-active.

By analyzing the shape, sign, and magnitude of the CD bands, researchers can gain insights into the preferred conformational states of the trimer in solution. nih.gov For example, different helical arrangements or more extended, random coil-like structures will produce distinct CD spectra. Studies on N-acetylglucosamine oligomers have demonstrated that CD spectroscopy can effectively monitor conformational changes. nih.govacs.org This technique is particularly powerful when used in conjunction with computational modeling, allowing for the validation of predicted low-energy solution structures.

Table 3: Application of Circular Dichroism to Oligosaccharide Structural Analysis

Spectral RegionChromophoreStructural Information ObtainedReference
Far-UV (< 240 nm)Amide (in N-acetyl group)Secondary structure, glycosidic bond orientation, helical conformation vs. random coil genesilico.plnih.gov
Far-UV (< 200 nm)Glycosidic oxygen, ring oxygenConformation around glycosidic linkages genesilico.pl
Induced CD (Visible)Complexed achiral dyesProbing of carbohydrate structure without intrinsic chromophores in the near-UV/Vis range genesilico.pl

Biological Activities and Mechanisms of Action Non Clinical Focus

Interactions with Biological Macromolecules

The N-Acetylglucosamine trimer, also known as chitotriose, engages in specific interactions with a range of biological macromolecules, which are fundamental to its biological role. These interactions primarily involve enzymes, for which it can act as a substrate or modulator, and receptor proteins that recognize and bind to it.

Receptor Binding and Recognition

While the this compound can be recognized by various proteins, the identification of specific cell-surface signaling receptors for the soluble trimer is not extensively documented. However, several non-catalytic proteins and protein domains that bind to N-acetylglucosamine-containing structures have been characterized.

Proteins that specifically recognize and bind to chitin (B13524), a polymer of N-acetylglucosamine, can be considered receptors for GlcNAc-containing structures. The trimer represents the basic repeating unit of these larger structures.

One such protein is the Chitin-Binding Protein D (CbpD), which is secreted by the opportunistic pathogen Pseudomonas aeruginosa. This protein was found to bind specifically to colloidal chitin and is produced by many clinical isolates of the bacterium. nih.gov Although it binds to the polysaccharide form of chitin, its characterization as a non-enzymatic binding protein highlights its role in recognition. nih.gov

Additionally, many chitinases possess non-catalytic Chitin-Binding Domains (ChBDs) that facilitate the enzyme's attachment to its substrate. youtube.com These domains, which belong to various carbohydrate-binding module (CBM) families like CBM14 found in human chitotriosidase, are responsible for the initial recognition and binding to the chitin polymer. youtube.com While part of a larger enzyme, these domains function as specific recognition modules for N-acetylglucosamine polymers.

Another context of trimer recognition involves adenovirus fiber proteins, which are themselves trimers and contain O-linked N-acetylglucosamine (GlcNAc). Studies on these viral proteins have investigated the accessibility of these GlcNAc residues to other molecules. It was found that the GlcNAc moieties are often buried within the fiber trimer, making them not easily accessible to enzymes or lectins like wheat germ agglutinin. This suggests that the presentation of GlcNAc within a larger structure significantly affects its recognition.

Modulation of Protein Glycosylation

Protein glycosylation is a fundamental post-translational modification that impacts protein folding, stability, and function. The two major types relevant to N-Acetylglucosamine are O-GlcNAcylation and N-linked glycosylation, both of which utilize the monomeric form of GlcNAc as a substrate. The direct involvement of the this compound in these intracellular processes is not supported by current biochemical understanding; it must first be catabolized into its constituent monomers.

O-GlcNAcylation is a dynamic and reversible process involving the attachment of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression.

The cycling of O-GlcNAc is managed by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. The substrate for OGT is not the this compound or even the free monomer, but an activated form known as uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). Cells synthesize UDP-GlcNAc through the hexosamine biosynthetic pathway. Therefore, for an extracellular this compound to influence O-GlcNAcylation, it would first need to be hydrolyzed into GlcNAc monomers by extracellular enzymes, transported into the cell, and then enter the hexosamine biosynthetic pathway to be converted into UDP-GlcNAc. Its role is thus indirect, serving only as a potential source for the essential monomeric substrate.

N-linked glycosylation is a co-translational modification where a complex oligosaccharide is attached to an asparagine residue of a nascent polypeptide within the endoplasmic reticulum. This process is vital for the proper folding, trafficking, and function of many secreted and membrane-bound proteins.

The foundational structure for all N-linked glycans is a precursor oligosaccharide built upon a lipid carrier (dolichol phosphate). This precursor contains two N-acetylglucosamine residues at its core. Subsequent modifications in the Golgi apparatus, including the addition of more GlcNAc units, create branched structures that influence the stability and signaling activity of cell surface proteins. As with O-GlcNAcylation, the building block for these structures is the activated monomer, UDP-GlcNAc. The this compound cannot be directly incorporated into N-linked glycans. Its influence is limited to its potential to be broken down into monomers, which can then be utilized by the cell's metabolic pathways to synthesize the necessary UDP-GlcNAc donor substrate.

Roles in Cellular Signaling and Regulatory Pathways

In the opportunistic fungal pathogen Candida albicans, the switch from a yeast-like (budding) form to a filamentous hyphal form is a key virulence trait, enabling tissue invasion. The N-acetylglucosamine monomer is one of the most potent known inducers of this morphological transition.

The signaling cascade for hyphal induction by GlcNAc requires the monomer to be transported into the cell, primarily by the GlcNAc-specific transporter Ngt1. Once inside, GlcNAc can trigger signaling pathways, including the Ras1-cAMP/PKA pathway, independent of its catabolism. This was demonstrated in studies where mutants incapable of metabolizing GlcNAc could still be efficiently stimulated to form hyphae. This indicates that the non-phosphorylated GlcNAc monomer itself acts as the intracellular signaling molecule.

While there is no evidence that the this compound can be transported into the cell or directly induce signaling, its presence in the extracellular environment could serve as a source of the monomeric inducer. Fungi like C. albicans secrete chitinase enzymes that can hydrolyze chitin oligomers. Therefore, a trimer would likely be cleaved into monomers, which are then transported by Ngt1 to initiate the hyphal growth program.

Table 2: Key Components in GlcNAc-Induced Hyphal Growth in Candida albicans
ComponentTypeFunction in GlcNAc SignalingReference
N-Acetylglucosamine (GlcNAc)MonomerIntracellular signaling molecule that induces hyphal growth.
Ngt1Transporter ProteinTransports GlcNAc monomer into the cell, which is required for signaling.
Ras1-cAMP/PKA PathwaySignaling CascadeA key pathway activated by intracellular GlcNAc to promote filamentation.
ChitinasesEnzymesExtracellular enzymes that can hydrolyze chitin oligomers (like the trimer) into monomers.

Fungal Morphogenesis and Virulence Modulation

Regulation of Epigenetic Switches (e.g., White-Opaque Transition)

Current research does not provide evidence for the this compound as a regulator of the white-opaque epigenetic switch in fungi such as Candida albicans. Scientific studies have identified the monomer, N-Acetylglucosamine (GlcNAc), as a key signaling molecule that induces this phenotypic transition.

Influence on Fungal Stress Responses

There is a lack of specific studies detailing the direct influence of the this compound on fungal stress responses. While chitin and its degradation products are generally involved in fungal cell wall integrity and interactions with the environment, the specific role of the trimer in modulating responses to oxidative, osmotic, or other stresses has not been elucidated in the scientific literature.

Bacterial Cell Physiology and Interactions

GlcNAc Sensing and Catabolism in Microorganisms

Information regarding specific sensing and catabolic pathways for the this compound is limited. While some microorganisms possess binding proteins that can recognize chitotriose as a preliminary step to uptake, the detailed enzymatic and regulatory pathways for its catabolism are not well-defined in comparison to the well-characterized pathways for the monomer, GlcNAc.

Plant Innate Immunity Elicitation

The role of the this compound as an elicitor of plant innate immunity is minimal according to available research. Studies on chitin-mediated plant defense indicate that longer-chain oligosaccharides (tetramers and larger) are significantly more potent elicitors of plant defense responses. The trimer is often reported to have very slight or negligible activity in triggering these immune pathways.

Due to these significant gaps in the scientific literature concerning the specific biological activities of the this compound, it is not possible to provide a detailed and accurate article based on the requested outline.

Induction of Defense Responses against Phytopathogens

This compound, a component of chitin, is recognized by plants as a microbe-associated molecular pattern (MAMP), triggering a range of defense responses. nih.govnih.govnih.gov This recognition is a fundamental aspect of plant innate immunity, allowing them to detect the presence of potential pathogens, particularly fungi, whose cell walls are rich in chitin. nih.govnih.govoup.com When pathogenic fungi attempt to invade plant tissues, plant-secreted enzymes called chitinases can degrade the fungal cell walls, releasing chitin oligomers such as the this compound. nih.govnih.govresearchgate.net These fragments then act as potent elicitors, initiating a cascade of defensive actions. nih.govnih.gov

Pre-treatment of plants with these chitooligosaccharides has been shown to enhance resistance against a variety of pathogens. nih.gov The perception of these chitin fragments leads to the activation of MAMP-triggered immunity (MTI), a broad-spectrum defense mechanism. nih.govnih.govsciopen.com This response is not limited to fungal threats; enhanced resistance against bacterial pathogens has also been observed following chitooligosaccharide application. nih.gov The plant's ability to recognize these molecular patterns is crucial for initiating a timely and effective defense. apsnet.org Pathogens, in turn, have evolved strategies to evade this detection, such as secreting chitin-binding proteins that mask the chitin fragments from plant receptors. mdpi.com

The defensive reactions induced by this compound and related oligomers are diverse and include the fortification of physical barriers and the production of antimicrobial compounds. mdpi.commdpi.com These responses can include callose deposition and lignin synthesis, which reinforce the plant cell wall at the site of attempted invasion. mdpi.commdpi.comcabidigitallibrary.org

Table 1: Defense Responses Induced by this compound and Related Oligomers

Defense ResponseDescriptionReferences
MAMP-Triggered Immunity (MTI)Recognition of chitin fragments as MAMPs initiates a broad-spectrum immune response. nih.govnih.govsciopen.com
Enhanced Pathogen ResistancePre-treatment with chitooligosaccharides boosts resistance against fungal and bacterial pathogens. nih.govnih.gov
Cell Wall FortificationInduction of callose deposition and lignin synthesis to strengthen physical barriers. mdpi.commdpi.comcabidigitallibrary.org
Hypersensitive Response (HR)A form of programmed cell death to limit pathogen spread. mdpi.commdpi.com
Activation of Defense-Related Enzymes and Phytoalexins

Upon recognition of this compound, plants activate a suite of defense-related enzymes and synthesize antimicrobial compounds known as phytoalexins. mdpi.commdpi.com This biochemical response is a critical component of the induced defense mechanism. The activation of enzymes such as chitinases and glucanases contributes to the degradation of pathogen cell walls, directly inhibiting their growth and releasing more elicitor molecules. nih.govmdpi.com

Other key enzymes induced include phenylalanine ammonia-lyase (PAL) and lipoxygenase (LOX). semanticscholar.org PAL is a crucial enzyme in the phenylpropanoid pathway, which leads to the synthesis of various defense compounds, including phytoalexins and lignin. semanticscholar.org Lipoxygenase is involved in the octadecanoid pathway, leading to the production of jasmonic acid, a key signaling molecule in plant defense. mdpi.com

The accumulation of phytoalexins, which are low molecular weight antimicrobial compounds, is a hallmark of plant defense. mdpi.commdpi.comnih.gov For example, chitosan oligomers have been shown to induce the accumulation of pisatin in pea tissue. nih.gov Research using synthesized chitosan oligomers has confirmed that specific polymer sizes, such as octamers, are highly effective at inducing phytoalexin accumulation and inhibiting fungal growth. nih.gov In addition to phytoalexins, the production of pathogenesis-related (PR) proteins and proteinase inhibitors is also triggered, further bolstering the plant's defensive capabilities. mdpi.comcabidigitallibrary.org

Table 2: Key Enzymes and Compounds Activated by this compound

Enzyme/CompoundFunction in Plant DefenseReferences
ChitinasesDegrade fungal cell walls, releasing more elicitors. nih.govmdpi.com
GlucanasesDegrade pathogen cell wall components. nih.govmdpi.com
Phenylalanine Ammonia-Lyase (PAL)Key enzyme in the synthesis of phytoalexins and lignin. semanticscholar.org
Lipoxygenase (LOX)Involved in the jasmonic acid signaling pathway. mdpi.comsemanticscholar.org
Phytoalexins (e.g., Pisatin)Low molecular weight antimicrobial compounds that inhibit pathogen growth. mdpi.commdpi.comnih.gov
Pathogenesis-Related (PR) ProteinsA family of proteins with diverse antimicrobial and defense-related functions. mdpi.comcabidigitallibrary.org
Signal Transduction in Plant-Microbe Interactions

The perception of this compound at the plant cell surface initiates a complex signal transduction cascade that orchestrates the subsequent defense responses. nih.govresearchgate.net This process begins with the binding of chitin oligomers to specific receptors on the plasma membrane. nih.govoup.com In Arabidopsis and rice, these receptors have been identified as LysM domain-containing receptor-like kinases (LysM-RLKs) and receptor-like proteins. nih.govnih.govsciopen.com For instance, CERK1 (Chitin Elicitor Receptor Kinase 1) is a critical component for chitin signaling in Arabidopsis. nih.govsciopen.com

Upon binding the chitin elicitor, these receptors trigger a series of downstream signaling events. These include rapid changes in ion fluxes across the plasma membrane, such as an influx of Ca²⁺, and the production of reactive oxygen species (ROS) in an oxidative burst. mdpi.commdpi.com A mitogen-activated protein kinase (MAPK) cascade is also activated, which relays the signal from the cell surface to the nucleus. nih.govresearchgate.net

This signaling pathway ultimately leads to the activation of a network of transcription factors, including various WRKY transcription factors, which are known to regulate the expression of a large number of defense-related genes. nih.gov Interestingly, the chitin signaling pathway shares components with pathways triggered by other MAMPs, like bacterial flagellin, suggesting a convergence point in plant innate immunity. nih.govresearchgate.net This common downstream pathway allows plants to mount a generalized defense response to a wide range of potential pathogens. nih.govresearchgate.net

Impact on Plant Architecture and Cell Wall Dynamics

Beyond its role in defense, the accumulation of N-acetylglucosamine oligomers can have a direct impact on plant architecture and cell wall dynamics. nih.govnih.govresearchgate.net Studies involving the expression of a bacterial N-acetylglucosaminyltransferase (NodC) in Arabidopsis led to the in-planta accumulation of short β-1,4-GlcNAc oligomers. nih.govnih.gov This resulted in distinct phenotypic changes, including difficulties in developing an inflorescence stem, particularly under specific light conditions. nih.govresearchgate.net

The observed phenotypes correlated with the concentration of the accumulated oligomers. nih.govnih.gov Anatomical studies of the affected stems revealed sheared cell walls, indicating a general loss of cell wall strength. nih.gov It is proposed that these short GlcNAc oligomers interfere with the normal architecture of the cell wall. nih.govnih.gov Rather than activating a classical chitin defense response, these smaller oligomers may act as competitors in carbohydrate-carbohydrate or carbohydrate-protein interactions within the cell wall matrix. nih.govnih.gov This interference with noncovalent interactions can affect the integrity and dynamics of the cell wall and the connection between the cell wall and the plasma membrane. nih.govnih.gov Transcriptome analysis of these plants showed differential expression of genes encoding cell wall-modifying enzymes and membrane-coupled receptor-like kinases, supporting the idea of a direct effect on cell wall structure and signaling. nih.gov

Intercellular and Inter-organismal Communication

Role as Signaling Molecules in Symbiotic Relationships

N-Acetylglucosamine-based molecules are central to the establishment of beneficial symbiotic relationships between plants and microorganisms, such as rhizobia and arbuscular mycorrhizal fungi (AMF). nih.govnih.govnih.gov In the legume-rhizobia symbiosis, bacteria produce lipo-chitooligosaccharides (LCOs), known as Nod factors, which are essential for inducing nodule formation. nih.govnih.gov These Nod factors consist of a backbone of three to five β-1,4-linked N-acetylglucosamine residues with a fatty acid chain attached. nih.gov

Similarly, AMF produce signaling molecules, termed Myc factors, which include both LCOs and short-chain chitin oligomers (COs), that are perceived by the host plant to initiate symbiosis. nih.govnih.gov The plant's perception of these symbiotic signals involves LysM receptor-like kinases, which are structurally similar to the receptors that perceive pathogenic chitin fragments. nih.govnih.gov This highlights a remarkable evolutionary adaptation where plants use a similar receptor system to distinguish between pathogenic threats and beneficial partners. nih.govnih.gov For example, specific motifs within the LysM domains of these receptors determine the specificity for binding either Nod factors, Myc factors, or pathogenic chitin oligomers. nih.gov

The recognition of these symbiotic signals triggers a common symbiotic signaling pathway in the plant, leading to physiological changes necessary for accommodating the microbial partner, such as root hair deformation for rhizobia and the preparation for AMF colonization. nih.govnih.gov

Cross-kingdom Signaling Mechanisms

N-Acetylglucosamine and its derivatives serve as a conserved molecular language in cross-kingdom signaling, mediating interactions between plants, fungi, and bacteria. nih.govnih.govplos.org As a fundamental component of fungal and bacterial cell walls, N-acetylglucosamine oligomers released during these interactions can be perceived by plants to trigger either defense or symbiotic pathways. nih.govnih.govplos.org

The ability of plants to differentiate between friend and foe based on the specific structure of these N-acetylglucosamine-based molecules is a key aspect of this signaling. nih.govnih.gov Pathogenic fungi, in turn, have evolved mechanisms to interfere with this signaling, such as secreting LysM effectors that bind to chitin fragments, preventing their recognition by plant receptors and thus suppressing the host's immune response. researchgate.net This molecular arms race highlights the central role of chitin-based signaling in plant-fungal interactions.

Furthermore, N-acetylglucosamine can act as a signaling molecule that shapes the microbial communities in the rhizosphere. nih.gov It can influence the growth, development, and metabolism of soil microbes, thereby indirectly affecting plant health and growth. nih.gov The presence of N-acetylglucosamine, released from the turnover of microbial cell walls, can be sensed by other microorganisms, influencing processes like morphogenesis and antibiotic production. nih.govplos.org This demonstrates that N-acetylglucosamine trimers and related molecules are not just involved in direct plant-microbe dialogues but also in the broader network of communication within the soil microbiome.

Molecular Mechanisms of Biological Effect

The biological effects of N-Acetylglucosamine (GlcNAc) and its derivatives are multifaceted, stemming from their central role in cellular metabolism and structure. While specific data on the this compound is not extensively detailed in current literature, the activities of the GlcNAc monomer and related oligosaccharides provide a strong basis for understanding its molecular mechanisms. These mechanisms range from initiating intracellular signaling cascades to direct modulation of protein function and cell surface architecture.

Signal Transduction Cascade Involvement (e.g., Ras-cAMP/PKA Pathway)

N-Acetylglucosamine is recognized as a significant signaling molecule in various organisms, capable of initiating distinct intracellular signaling pathways. In the pathogenic yeast Candida albicans, extracellular GlcNAc is transported into the cell and can trigger morphological changes, such as the transition from yeast to hyphal growth, a key virulence factor. This signaling is initiated by intracellular, non-phosphorylated GlcNAc, allowing the cell to distinguish externally sourced GlcNAc from the GlcNAc-6-phosphate synthesized de novo from glucose metabolism. nih.gov

The signaling cascade in C. albicans involves a novel GlcNAc sensor and transducer, Ngs1. Upon binding GlcNAc, Ngs1 is activated and promotes the expression of GlcNAc catabolic genes through promoter acetylation. nih.gov While some research suggests the Ras-cAMP/PKA pathway is not the primary route for GlcNAc-induced filamentation under certain conditions, this pathway is implicated in other GlcNAc-induced morphological changes, such as white-opaque switching, an epigenetic event crucial for mating.

OrganismSignaling MoleculeKey Pathway ComponentBiological Outcome
Candida albicansIntracellular GlcNAcNgs1 (GlcNAc sensor)Regulation of catabolic genes, Morphological switching (filamentation)
Mammalian CellsUDP-GlcNAcOGT/OGA enzymesRegulation of protein function via O-GlcNAcylation

Transcriptional and Post-Translational Regulation of Proteins

One of the most profound mechanisms by which N-Acetylglucosamine influences cellular function is through the post-translational modification of nuclear and cytoplasmic proteins, known as O-GlcNAcylation. In this process, a single N-Acetylglucosamine molecule is attached to serine or threonine residues of target proteins. This modification is dynamic, added by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA).

O-GlcNAcylation is a critical regulatory mechanism, often likened to phosphorylation, with which it can compete for the same serine/threonine sites. wikipedia.org This modification can alter a protein's activity, stability, localization, and interaction with other proteins.

Key research findings include:

Transcriptional Regulation: Many transcription factors are targets of O-GlcNAcylation. For example, the modification of the transcription factor Sp1 can inhibit its transcriptional capability by reducing its affinity for other proteins involved in activating transcription. nih.gov O-GlcNAcylation of transcription factors provides a direct link between glucose availability (via the hexosamine biosynthetic pathway that produces the OGT substrate, UDP-GlcNAc) and the regulation of gene expression. nih.gov

Protein Stability: O-GlcNAcylation can protect proteins from degradation.

Enzyme Activity: The activity of various enzymes can be turned on or off by the addition or removal of O-GlcNAc. wikipedia.org

This regulatory role extends to a vast array of proteins involved in cellular stress responses, metabolism, and cell cycle control. wikipedia.org

Influence on Cellular Metabolic Fluxes

N-Acetylglucosamine is centrally positioned within cellular metabolism, primarily through the hexosamine biosynthetic pathway (HBP). This pathway shunts a small percentage of glucose from the glycolytic pathway to produce UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for several anabolic processes, including the synthesis of glycoproteins, glycolipids, proteoglycans, and the O-GlcNAcylation of proteins. nih.gov

The flux through the HBP is highly sensitive to the availability of glucose, ATP, glutamine, and acetyl-CoA. Therefore, the level of UDP-GlcNAc, and consequently the extent of O-GlcNAcylation, serves as a nutrient sensor, allowing cells to modulate signaling and transcriptional events in response to their metabolic state.

When cells take up exogenous GlcNAc, it can be shunted into either catabolic pathways for energy generation or anabolic pathways to create UDP-GlcNAc. mdpi.com This decision is critical, as imbalances in GlcNAc metabolism can be harmful to cell growth. nih.gov For instance, in human articular chondrocytes, GlcNAc was found to accelerate facilitated glucose transport and stimulate the synthesis of hyaluronan, a key component of the extracellular matrix.

Metabolic PathwayKey IntermediateCellular Function
Hexosamine Biosynthetic Pathway (HBP)UDP-GlcNAcNutrient sensing, Substrate for glycosylation
GlycolysisFructose-6-phosphatePrecursor for de novo GlcNAc-6-phosphate synthesis
GlcNAc CatabolismFructose-6-phosphateEnergy generation

Modulation of Cell Surface Structures

N-Acetylglucosamine is a fundamental building block for numerous essential biopolymers that define the structure and function of the cell surface and the extracellular matrix (ECM).

Key structural roles include:

Chitin: In fungi and the exoskeletons of arthropods, GlcNAc is the monomeric unit of chitin, a long-chain polymer that provides structural integrity to the cell wall. nih.govwikipedia.org

Peptidoglycan: In bacterial cell walls, GlcNAc alternates with N-acetylmuramic acid to form the glycan backbone of peptidoglycan, which is crucial for maintaining cell shape and resisting osmotic pressure. nih.govwikipedia.org

Glycosaminoglycans (GAGs): In animals, GlcNAc is a basic component of GAGs like hyaluronic acid and keratin sulfate, which are major constituents of the ECM, contributing to tissue hydration, lubrication, and structural support. nih.gov

N-glycosylation: GlcNAc is a core component of N-linked glycans that are attached to proteins as they transit through the endoplasmic reticulum and Golgi apparatus. These complex carbohydrate structures on cell surface receptors and other proteins are critical for proper protein folding, stability, cell-cell recognition, and signaling. nih.gov For example, the N-glycosylation of specific subunits of NMDA receptors is essential for their proper trafficking and delivery to the cell surface, thereby modulating neuronal signaling. frontiersin.org

The turnover of these cell surface polymers can release GlcNAc and its oligomers, which can then act as signaling molecules, as discussed in section 4.3.1. nih.gov

Computational Modeling and Simulation Studies

Molecular Docking Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the N-Acetylglucosamine trimer, docking studies have been instrumental in elucidating its binding modes with various proteins.

Research has shown that the this compound can bind to a variety of proteins, and docking simulations help to identify the key amino acid residues involved in these interactions. For instance, in studies involving lectins, which are carbohydrate-binding proteins, docking simulations can reveal the specific hydrogen bonds and van der Waals forces that stabilize the NAG3-lectin complex. One study demonstrated the accuracy of such techniques by measuring the dissociation constant of lysozyme (B549824) with N-acetyl-d-glucosamine (NAG) and its trimer, N,N′,N″-triacetylchitotriose (NAG3). acs.org The results highlighted that the dissociation coefficient of a protein-ligand complex can differ significantly, by up to three orders of magnitude, even when the interacting molecules are of the same type. acs.org

Furthermore, molecular docking has been employed to investigate the interaction of N-acetyl-D-glucosamine with proteins from pathogens, such as SARS-CoV-2. nih.govnih.govresearchgate.net These studies have shown a decent affinity of the monosaccharide for various viral proteins, suggesting potential inhibitory roles. nih.govnih.govresearchgate.net While these studies focus on the monomer, the principles of protein-ligand interactions are directly applicable to the trimer. In a study on a deacetylase from Bacillus cereus, the active site was found to be a deep cleft, and while the enzyme showed a preference for the monomer and dimer, the structural insights are relevant for understanding how larger oligosaccharides like the trimer might interact with similar enzymatic pockets. duth.gr

The following table summarizes representative findings from molecular docking studies involving N-Acetylglucosamine and related structures.

Protein TargetLigandKey Interacting Residues (Predicted)Predicted Binding Affinity (kcal/mol)Reference
LysozymeN,N′,N″-triacetylchitotriose (NAG3)Asn65–Asn74 regionNot specified acs.org
SARS-CoV-2 Spike Receptor-Binding DomainN-acetyl-D-glucosamineNot specified-4.4 nih.gov
SARS-CoV-2 Nucleocapsid Phosphoprotein RNA-binding domainN-acetyl-D-glucosamineNot specified-4.1 nih.gov
SARS-CoV-2 Main Protease 3clproN-acetyl-D-glucosamineNot specified-4.8 nih.gov
Candida albicans N-acetylglucosamine transporter (Ngt1)N-acetylglucosamineAla 324, Ile 325, Tyr 329, Asp 332Not specified biorxiv.orgbiorxiv.org

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, including the conformational dynamics of the this compound and the energetics of its binding to proteins.

In the context of protein-ligand complexes, MD simulations can be used to refine docked poses and to calculate binding free energies. For example, simulations of the lysozyme-NAG3 complex have shown that the ligand binding reduces structural fluctuations in the protein, particularly in the binding region. acs.org All-atom molecular dynamics simulations of the SARS-CoV-2 spike protein have highlighted the structural role of N-acetylglucosamine molecules in stabilizing the "up" conformation of the receptor-binding domain, which may promote infection. nih.gov

The development of polarizable force fields for carbohydrates has improved the accuracy of MD simulations, allowing for a better representation of electrostatic interactions, which are crucial for understanding hydrogen bonding patterns and hydration free energies. researchgate.net These advanced models have been used to study the binding of an N-acetyl-β-glucosamine trimer to hen egg white lysozyme. researchgate.net

The table below presents findings from molecular dynamics simulations on N-Acetylglucosamine and related systems.

SystemSimulation LengthKey FindingsReference
SARS-CoV-2 Spike protein with and without N-Acetylglucosamine100 nsPresence of N-Acetylglucosamine increases local stability. S1 domain is more flexible than S2 domain. nih.gov
N-Acetyl-β-glucosamine and its oligomers in aqueous solutionNot specifiedIntermolecular hydrogen bonding stabilizes the solution structures, while intramolecular hydrogen bonds define glycosidic linkage geometry. researchgate.net
Lysozyme-NAG complexNot specifiedNAG binding reduces structural fluctuations in the protein's adsorption region (Asn65–Asn74). acs.org
Bacillus cereus BcZBP deacetylase hexamer50 nsMobile surface loops around the active site define its accessibility and may be involved in determining enzyme specificity. duth.gr

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are crucial for understanding how the chemical structure of a molecule like the this compound relates to its biological activity. These approaches can guide the design of novel carbohydrate-based molecules with enhanced or specific functionalities.

While direct and extensive SAR studies on the this compound are not widely published, related computational work provides a framework for how such analyses could be conducted. For instance, computational analysis of the effects of mutations on protein-carbohydrate interactions can indirectly inform on the SAR of the carbohydrate ligand. A study on human surfactant protein D showed that mutating a single amino acid (Arg343 to Val) altered the protein's binding affinity and specificity for glucose versus N-acetylglucosamine, demonstrating the critical role of specific residues in defining ligand recognition. oup.com

Computational approaches have also been used to design inhibitors for enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylglucosamine acyltransferase (LpxA). researchgate.netfrontiersin.org These studies often involve screening libraries of compounds and using structural information to optimize hits, a process that inherently explores structure-activity relationships. researchgate.netfrontiersin.org Furthermore, computational tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of compounds, which are essential components of SAR studies. nih.gov

The principles from these studies can be applied to the this compound to understand how modifications to its structure, such as changes in the acetyl group, hydroxyl groups, or glycosidic linkages, would affect its binding to specific protein targets.

Computational Glycobiology Approaches

Computational glycobiology is a rapidly emerging field that develops and applies computational methods to study the structure, function, and evolution of glycans and glycoconjugates. The this compound is a fundamental building block in many of the complex glycans that are the focus of this field.

Several computational tools and databases have been developed to facilitate research in glycobiology. For example, the CHARMM-GUI Glycan Modeler is a web-based tool that allows for the in silico building of N- and O-glycans on proteins, as well as the generation of carbohydrate-only systems for simulation. oup.com Such tools are invaluable for creating initial structures of glycoproteins containing N-Acetylglucosamine trimers for subsequent molecular dynamics simulations. oup.com

The analysis of glycan structure often involves decomposing them into smaller units, such as trimers. plos.org This approach has been used in machine learning models to classify glycans based on their structure. plos.org Furthermore, computational models have been developed to predict the possible glycan structures that can be synthesized by a cell based on the expression of specific glycosyltransferases. plos.org

The study of protein-glycan interactions is a central theme in computational glycobiology. nih.gov This includes predicting protein binding sites, modeling the glycan in the binding site, and assessing binding affinity. nih.gov These approaches are directly applicable to understanding how the this compound is recognized by lectins and other carbohydrate-binding proteins. The increasing evidence that N-Acetylglucosamine affects cell signaling and can act as a docking target for new biomimetic receptors underscores the importance of these computational approaches. acs.org

Emerging Research Avenues and Future Perspectives

Development of Novel Biotechnological Applications

The unique properties of N-Acetylglucosamine trimer are being harnessed for the development of advanced biotechnological tools and products.

This compound is recognized as a potent signaling molecule in agriculture, capable of inducing plant defense mechanisms and promoting growth. As a chitooligosaccharide, it acts as a microbe-associated molecular pattern (MAMP) that plants can detect to trigger immune responses. nih.gov

Research has shown that short-chain N-acetylglucosamine (GlcNAc) oligosaccharides can significantly influence plant development. In a study involving Arabidopsis thaliana, the engineered accumulation of GlcNAc oligomers, including dimers and trimers, resulted in notable changes in plant architecture, demonstrating a direct physiological effect. nih.gov These molecules are perceived by plants through specific receptors, often containing Lysin Motif (LysM) domains, which initiate a signaling cascade leading to defense gene expression. nih.govmdpi.comresearchgate.netmdpi.com This elicitor activity can enhance a plant's resistance to fungal pathogens. nih.govresearchgate.net The application of such oligosaccharides is a promising strategy for developing sustainable agricultural practices, moving away from traditional chemical pesticides towards bio-based stimulants that bolster a plant's innate immunity. nih.gov

Table 1: Research Findings on this compound as a Bio-elicitor

Research Area Finding Organism Studied Citation(s)
Plant Architecture Accumulation of GlcNAc oligomers (dimer and trimer) affects inflorescence stem development. Arabidopsis thaliana nih.gov
Immune Response Chitooligosaccharides function as elicitors of downstream defense response genes. Plants (general) nih.gov
Receptor-Mediated Signaling LysM receptor-like kinases are involved in the perception of chitin (B13524) and its oligomers. Arabidopsis, Legumes nih.govmdpi.comresearchgate.net
Pathogen Resistance Exogenously applied chitooligosaccharides can enhance resistance to fungal pathogens. Plants (general) nih.gov
Calcium Signaling Unlike longer-chain oligosaccharides, chitotriose did not significantly induce calcium oscillations, indicating size-specific signaling. Physcomitrella patens apsnet.org

The this compound plays a role in the regulation of enzyme production, particularly within the context of microbial chitin degradation. The enzymatic breakdown of chitin, a major biopolymer, is a critical industrial process, and its efficiency is governed by complex regulatory networks. nih.gov

When microorganisms like Streptomyces or Jeongeupia encounter chitin, they secrete a variety of chitinolytic enzymes to break it down into smaller oligosaccharides, including the trimer. nih.govacs.org These breakdown products can then act as inducers, signaling the cell to ramp up the production of more degradative enzymes. For example, proteomic studies of bacteria grown on chitin show a significant upregulation of chitinases compared to when they are grown on the monomer N-acetylglucosamine, suggesting that the oligomeric products are key regulatory signals. acs.org This feedback mechanism is crucial for efficient biomass conversion. Understanding how the trimer specifically influences the expression of industrial enzymes like chitinases and other glycoside hydrolases could lead to engineered microbial strains with enhanced capabilities for biorefining and waste valorization. nih.govnih.gov

Chitooligosaccharides, including the trimer, are valuable building blocks for creating advanced biomaterials due to their biocompatibility, biodegradability, and biological activity. nih.govmdpi.com These properties make them highly suitable for applications in medicine and tissue engineering.

Researchers are exploring the use of this compound and its derivatives to construct "smart" biomaterials such as hydrogels, films, and scaffolds. isnff-jfb.comsciopen.com These materials can be designed for specific functions like controlled drug delivery and promoting wound healing. mdpi.com For instance, the antibacterial properties of chitooligosaccharides can be incorporated into wound dressings to prevent infection while supporting tissue granulation. mdpi.com Furthermore, their chemical structure allows for modifications to create materials with tailored properties for tissue engineering scaffolds that can support cell growth and regeneration. mdpi.comisnff-jfb.com

Discovery of Undiscovered Biological Functions and Signaling Pathways

A key area of ongoing research is differentiating the specific biological roles of this compound from its monomer (GlcNAc) and other oligomers. It is becoming clear that biological activity is highly dependent on the degree of polymerization.

For example, a study on human chondrocytes found that while the monomer GlcNAc inhibited the production of inflammatory molecules, the dimer and trimer of N-acetylglucosamine did not exhibit the same effect. nih.govresearchgate.net This demonstrates that oligomerization can fundamentally alter the molecule's interaction with cellular pathways. vulcanchem.com In plants, the length of the chitooligosaccharide chain determines its role as either an immune-triggering elicitor or a symbiotic signal. mdpi.com

The trimeric form is a component of N-linked glycoproteins and plays a role in processes like cell-cell recognition and modulating immune responses. ontosight.ai The discovery of specific receptors and signaling cascades that are preferentially activated by the trimer is a major goal. In plants, LysM-containing receptor-like kinases are known to perceive chitooligosaccharides, but the precise mechanisms that allow the cell to distinguish between different oligomer lengths to initiate either an immune or symbiotic program are still being unraveled. nih.govmdpi.commdpi.com

Advanced Tools for In Situ Analysis and Real-Time Monitoring

A significant challenge in elucidating the precise roles of this compound is the lack of tools for its direct analysis and monitoring within a living system. While methods exist for related molecules, specific tools for the trimer are still in development.

Current analytical techniques are often suited for in vitro studies or for different forms of the molecule.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI have been used for the in situ imaging of N-linked glycans on proteins within tissue samples, but this does not directly measure the free trimer. nih.gov

Fluorescent Labeling: Fluorophore-assisted carbohydrate electrophoresis and fluorescently labeled substrates, such as 4-methylumbelliferyl (4MU)-chitotriose, are used to measure the activity of enzymes that process the trimer, rather than the concentration of the trimer itself. frontiersin.org

Biosensors: Genetically encoded fluorescent biosensors have been developed for monitoring UDP-GlcNAc, a precursor molecule, in living cells, but not for the extracellular trimer.

The development of specific, non-invasive sensors, such as electrochemical or optical biosensors, would enable the real-time monitoring of chitotriose concentrations in complex environments like soil or living tissue. nih.govnih.gov Such tools are critical for understanding the dynamic signaling networks the trimer participates in.

Systems Biology Approaches to Elucidate Complex Networks

To understand the multifaceted influence of this compound, researchers are turning to systems biology. This approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model the complex interactions within a biological system. frontiersin.orgfrontiersin.org

Studies have begun to apply these 'omics' technologies to map the cellular responses to chitooligosaccharides:

Transcriptomics and Proteomics: Analyses of bacteria and fungi exposed to chitin or its derivatives reveal widespread changes in gene and protein expression. nih.govacs.orgornl.gov These studies help identify the key pathways regulated by chitin degradation products, including the MAPK signaling pathway and plant hormone signal transduction in plants. researchgate.net

Metabolomics: Metabolomic profiling can reveal global shifts in a cell's or organism's metabolic state in response to elicitation by chitooligosaccharides, providing a functional readout of the signaling cascade. ornl.govplos.org

Network Modeling: By integrating these datasets, researchers can construct computational models of the signaling networks to predict how the system behaves and to identify key regulatory nodes. frontiersin.org

A systems biology perspective was used to analyze the effects of accumulating GlcNAc oligomers in Arabidopsis, linking the molecular changes to the observed physiological phenotype. nih.gov These comprehensive approaches are essential for untangling the complex web of interactions that this compound is involved in, from microbial communities to plant physiology.

Compound Reference Table

Compound Name Other Names
This compound Chitotriose; N,N',N''-Triacetylchitotriose
N-Acetylglucosamine GlcNAc
Chitin Poly(β-(1-4)-N-acetyl-D-glucosamine)
Chitosan
4-methylumbelliferyl chitotriose 4MU-chitotriose
Uridine diphosphate (B83284) N-acetylglucosamine UDP-GlcNAc

Integration of Multi-Omics Data for Comprehensive Understanding

The pursuit of a holistic understanding of the biological significance of this compound necessitates a move beyond single-faceted research to an integrated, multi-omics approach. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete and dynamic picture of the roles this complex carbohydrate plays in cellular processes, signaling pathways, and organismal physiology. This integrative strategy is pivotal for deciphering the intricate network of molecular interactions influenced by the this compound.

The integration of these diverse datasets allows for the elucidation of the flow of biological information, from the genetic blueprint to functional protein and metabolic outcomes, all in response to or involving the this compound. For instance, transcriptomic data revealing the upregulation of specific genes in the presence of this compound can be correlated with proteomic data to confirm the increased synthesis of the corresponding proteins. Furthermore, metabolomic analyses can uncover downstream metabolic shifts resulting from these changes, providing a comprehensive view of the trimer's impact.

A significant area of investigation is the impact of N-Acetylglucosamine oligomers, including the trimer, on gene expression and subsequent physiological changes. In a study on Arabidopsis thaliana, the accumulation of N-Acetylglucosamine oligomers led to notable alterations at the transcriptomic level. nih.gov This included the differential expression of genes responsible for cell wall modification and a variety of membrane-coupled receptor-like kinases. nih.gov Such transcriptomic changes hint at a complex signaling network initiated by the presence of these oligomers.

Future research will likely focus on creating comprehensive models that integrate these various "omics" layers. For example, by combining transcriptomic data on gene expression changes with proteomic data on protein abundance and post-translational modifications, and metabolomic data on the resulting metabolic fingerprint, a systems-level understanding of the this compound's function can be achieved. This integrated approach holds the key to unlocking the full spectrum of its biological activities and its potential applications in various fields.

Detailed Research Findings

While comprehensive multi-omics studies focused solely on the this compound are still emerging, several lines of research using individual omics approaches provide a strong foundation and highlight the potential of an integrated strategy.

Transcriptomics:

Research in the plant kingdom has demonstrated the significant impact of N-Acetylglucosamine oligomers on the transcriptome. In Arabidopsis thaliana, the engineered accumulation of β-1,4-N-Acetylglucosamine oligomers, including dimers and trimers, resulted in distinct phenotypic changes, particularly in stem development under specific light conditions. nih.gov A detailed transcriptomic analysis of these plants revealed differential expression of a suite of genes. Notably, many of these genes encoded cell wall-modifying enzymes and receptor-like kinases with unknown functions, suggesting a novel signaling cascade triggered by these oligosaccharides. nih.gov The observed transcriptomic response was distinct from the classical chitin-induced defense response, indicating a specific signaling pathway for these smaller oligomers. nih.gov

Metabolomics:

Metabolomic studies have begun to shed light on the metabolic consequences of introducing N-Acetylglucosamine into biological systems. In one study, the addition of N-acetyl-d-glucosamine to cultures of various actinomycete bacteria led to significant alterations in their secondary metabolite profiles. researchgate.net Using NMR fingerprinting, researchers observed the suppression of some metabolites and the induction or increased production of others, including siderophores and antibiotics. researchgate.net This demonstrates that the presence of N-Acetylglucosamine can trigger substantial metabolic reprogramming. In another context, metabolomic analysis of Penicillium chrysogenum has been refined to accurately quantify intracellular N-Acetylglucosamine, distinguishing it from its isomers and providing a tool to track its metabolic fate. nih.gov

Proteomics:

Proteomic approaches have been instrumental in understanding the broader context of N-acetylglucosamine's role in cellular regulation, particularly through the post-translational modification known as O-GlcNAcylation. While not directly studying the trimer, this research is highly relevant as the availability of N-Acetylglucosamine can influence the levels of UDP-GlcNAc, the substrate for O-GlcNAc transferase. researchgate.net Identifying the specific proteins that are O-GlcNAcylated in response to changes in N-Acetylglucosamine levels can provide insights into the signaling pathways affected. ahajournals.orgahajournals.org Challenges in the direct proteomic analysis of O-GlcNAc modifications are being addressed with new techniques, which will be crucial for understanding the downstream effects of this compound signaling. ahajournals.org

The following table summarizes key findings from individual omics studies relevant to the this compound and its monomer.

Omics Type Organism/System Key Findings Citations
TranscriptomicsArabidopsis thalianaAccumulation of N-Acetylglucosamine oligomers (including trimers) led to differential expression of genes for cell wall modification and receptor-like kinases. nih.gov
MetabolomicsActinomycetesAddition of N-acetyl-d-glucosamine altered secondary metabolite profiles, inducing the production of siderophores and antibiotics. researchgate.net
MetabolomicsPenicillium chrysogenumDevelopment of a GC-MS/MS method for accurate quantification of intracellular N-Acetylglucosamine. nih.gov
ProteomicsGeneral (related to O-GlcNAcylation)O-GlcNAcylation, influenced by N-Acetylglucosamine availability, is a dynamic post-translational modification affecting a wide range of cellular proteins and processes. ahajournals.orgahajournals.orgphysiology.org

Interactive Data Tables

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.